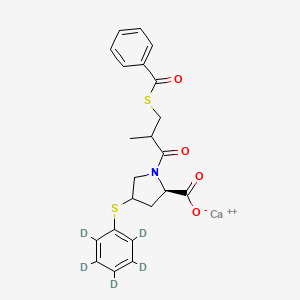
Prostaglandin B2 Quant-PAK
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The prostaglandin B2 (PGB2) Quant-PAK has been designed for the convenient, precise quantification of PGB2 by GC- or LC-MS. It includes a 50 µg vial of PGB2-d4 and a precisely weighed vial of unlabeled PGB2, with the precise weight indicated on the vial. This unlabeled PGB2 can be used to quantify the PGB2-d4 standard by constructing a standard curve of peak intensity ratios (deuterated versus unlabeled).
Wissenschaftliche Forschungsanwendungen
Prostaglandin Receptor Modulation
Prostaglandin E2, closely related to B2, is a potent endogenous molecule interacting with various G-protein-coupled receptors (EP1-4). These receptors are drug targets with distinct tissue localizations and signaling pathways. EP modulators show promise in treating pathophysiological states like ulcerative colitis, glaucoma, bone healing, and neurological diseases, as explored in vitro, in vivo, and early phase clinical trials (Markovič et al., 2017).
Biomarkers in Disease Treatment
Changes in prostaglandin E2 levels, a product of prostaglandin B2 metabolism, have been studied in oral premalignant lesions (OPL) in response to celecoxib treatment. This research highlights the role of prostaglandins as potential biomarkers for evaluating treatment responses in OPLs (Wirth et al., 2008).
Immune System Modulation
Prostaglandin E2 can inhibit the generation of phytohemagglutinin-activated killer (PAK) activity in human peripheral blood lymphocytes, suggesting a regulatory role of prostaglandins in the immune response (Yamashita et al., 1986).
Therapeutic Applications
Prostamide (prostaglandin ethanolamide) research, which includes studies on prostaglandin B2 analogs, has led to therapies for glaucoma and eyelash hypotrichosis. These discoveries highlight the therapeutic potential of prostaglandin-related compounds (Woodward et al., 2013).
Role in Inflammation
Prostaglandins, including derivatives of B2, sustain homeostatic functions and mediate pathogenic mechanisms in inflammation. Their generation is blocked by nonsteroidal anti-inflammatory drugs, indicating their crucial role in both promoting and resolving inflammation (Ricciotti & FitzGerald, 2011).
Biochemical Analysis
The analysis of prostaglandin concentrations in biological fluids, including those related to B2, is essential for understanding their physiological roles. Such analyses are crucial in research on inflammation, cardiovascular diseases, and other health conditions (Barrow et al., 1982).
Cardiovascular Health
Studies on prostaglandins, like prostacyclin (a derivative of prostaglandin B2), have shown their importance in cardiovascular health, particularly in the context of myocardial ischemia, where they exhibit multiple beneficial cardiovascular and cellular actions (Lefer et al., 1978).
Eigenschaften
Herkunft des Produkts |
United States |
|---|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide;hydrochloride](/img/structure/B1152006.png)
